molecular formula C8H7NO5 B1582344 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde CAS No. 2450-26-2

4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

Cat. No. B1582344
Key on ui cas rn: 2450-26-2
M. Wt: 197.14 g/mol
InChI Key: PHCNQUJHXJQLQR-UHFFFAOYSA-N
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Patent
US09440940B2

Procedure details

10 g of compound 2 (0.042 mole) are added to a solution of 40 ml of sodium hydroxide 33% (m/m). The reaction mixture is heated at reflux for 10 minutes. The reaction mixture is diluted with 40 ml of water and acidified with concentrated hydrochloric acid (HCl 6N) to neutral pH. After cooling, the product is precipitated and compound 3 is isolated by vacuum filtration and by several washings with water (yield 85%-7.2 g of compound 3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[C:7]([N+:13]([O-:15])=[O:14])[C:6]=1[O:16][CH3:17])(=O)C.[OH-].[Na+].Cl>O>[OH:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[C:7]([N+:13]([O-:15])=[O:14])[C:6]=1[O:16][CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=C(C=O)C=C1)[N+](=O)[O-])OC
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the product is precipitated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=C(C=O)C=C1)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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